Product packaging for 1,3,5-Tributylbenzene(Cat. No.:CAS No. 841-07-6)

1,3,5-Tributylbenzene

Cat. No.: B3194407
CAS No.: 841-07-6
M. Wt: 246.4 g/mol
InChI Key: AVYPEYYPGYMFDO-UHFFFAOYSA-N
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Description

Significance of Symmetrical Benzene (B151609) Derivatives in Molecular Design

Benzene, as a fundamental aromatic ring, provides a rigid and planar core for the construction of symmetrical molecules. The substitution pattern on the benzene ring profoundly influences the molecule's properties and its interactions with its environment. Symmetrically substituted benzene derivatives are crucial in molecular design because their defined geometry can direct self-assembly processes, leading to the formation of highly organized, supramolecular architectures. nih.gov

The introduction of substituents affects the electronic nature and steric profile of the benzene ring. longdom.org For instance, the symmetry in 1,3,5-trisubstituted benzenes can lead to unique packing in the solid state, influencing crystal structure and material properties. nih.gov This controlled spatial arrangement is exploited in the design of liquid crystals, nonlinear optical materials, and porous organic polymers. nih.govresearchgate.net The stability of these systems is also a key factor; for example, the arrangement of substituents can enhance thermal stability by providing steric protection to the aromatic core. longdom.org

Overview of 1,3,5-Trisubstituted Benzene Scaffolds

The 1,3,5-trisubstituted benzene scaffold is a quintessential example of a C3-symmetric molecular platform. mdpi.combeilstein-journals.org This arrangement allows for the outward projection of three functional arms from a central hub, creating what are often referred to as "star-shaped" molecules. nih.govrsc.org The versatility of this scaffold lies in the ability to chemically modify these arms, enabling the synthesis of a vast array of compounds with diverse functionalities. researchgate.net

Synthetic strategies to access these scaffolds are varied and well-established, including the cyclotrimerization of alkynes or the direct functionalization of a pre-existing benzene ring. rsc.orgresearchgate.net These methods provide access to a wide range of derivatives, from simple alkyl-substituted benzenes to more complex, functionalized molecules used in drug delivery and materials science. rsc.orgrsc.org The choice of substituent dictates the ultimate application; for example, attaching hydrophilic and lipophilic units can create amphiphilic molecules capable of self-assembly into nanosized carriers. rsc.org

Below is a comparison of physical properties for some common 1,3,5-trisubstituted alkylbenzenes.

Property1,3,5-Trimethylbenzene1,3,5-Triethylbenzene (B86046)1,3,5-Tri-tert-butylbenzene
Molecular Formula C9H12C12H18C18H30
Molecular Weight 120.19 g/mol 162.27 g/mol 246.43 g/mol
Boiling Point 163 - 166 °C fishersci.com215 °C sigmaaldrich.com277-278 °C
Melting Point -45 °C fishersci.com-72-74 °C
Density 0.865 g/mL at 20 °C0.862 g/mL at 25 °C sigmaaldrich.com0.879 g/cm³
Refractive Index 1.499 at 20 °C1.495 at 20 °C sigmaaldrich.com-
CAS Number 108-67-8 nih.gov102-25-0 sigmaaldrich.com1460-02-2 chemeo.com

Research Trajectories for Bulky Alkyl-Substituted Benzene Systems

A significant area of research focuses on benzene systems substituted with sterically demanding, or "bulky," alkyl groups. organic-chemistry.org The introduction of large substituents like butyl or tert-butyl groups creates significant steric hindrance around the aromatic core. longdom.org This steric crowding can have profound effects on the molecule's reactivity and physical properties. For instance, it can shield the aromatic ring from chemical attack, thereby increasing the molecule's thermal stability. longdom.org

Furthermore, the interplay between attractive London dispersion forces, which increase with the size of the alkyl group, and steric repulsion is a subject of intense theoretical and experimental investigation. rsc.org Understanding this balance is crucial for predicting molecular conformation and interaction energies. rsc.org Research in this area explores how the size and positioning of bulky alkyl groups can control reaction pathways and the formation of specific isomers. organic-chemistry.orgrsc.org These studies are vital for the rational design of new materials and functional molecules where shape and stability are paramount.

The compound 1,3,5-tributylbenzene is a key example within this class. Its three butyl groups confer significant lipophilicity and steric bulk. Research on such molecules is essential for understanding fundamental chemical principles and for developing new materials, such as advanced polymers or specialized fluids, where properties like thermal stability and controlled intermolecular interactions are required. longdom.org

Below are selected physical and chemical properties of this compound.

PropertyValue
IUPAC Name This compound nih.gov
CAS Number 841-07-6 nih.gov
Molecular Formula C18H30 nih.gov
Molecular Weight 246.4 g/mol nih.gov
Normal Boiling Point 279.7 °C (552.85 K) chemeo.com
Normal Melting Point -36.15 °C (237 K) chemeo.com
Density 0.855 g/cm³ nih.gov
XLogP3 7.6 nih.gov
Enthalpy of Vaporization (ΔvapH°) 53.6 kJ/mol chemeo.com
Enthalpy of Fusion (ΔfusH°) 20.9 kJ/mol chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30 B3194407 1,3,5-Tributylbenzene CAS No. 841-07-6

Properties

CAS No.

841-07-6

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,3,5-tributylbenzene

InChI

InChI=1S/C18H30/c1-4-7-10-16-13-17(11-8-5-2)15-18(14-16)12-9-6-3/h13-15H,4-12H2,1-3H3

InChI Key

AVYPEYYPGYMFDO-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1)CCCC)CCCC

Canonical SMILES

CCCCC1=CC(=CC(=C1)CCCC)CCCC

Origin of Product

United States

Synthetic Methodologies for 1,3,5 Tributylbenzene and Analogues

Direct Synthesis Approaches

Direct approaches to 1,3,5-trialkylbenzenes often rely on the cyclization of acyclic precursors. These methods are valued for their potential atom economy and convergent nature.

Cyclocondensation Reactions for Trialkylbenzene Formation

Cyclocondensation reactions involve the formation of a ring structure from one or more precursors with the elimination of a small molecule, such as water. This strategy has been successfully employed for the synthesis of 1,3,5-triaryl and 1,3,5-trimethylbenzene, which serve as important analogues for understanding the synthesis of 1,3,5-tributylbenzene.

A common example is the acid-catalyzed self-condensation of ketones. For instance, the trimerization of acetone, facilitated by sulfuric acid, yields 1,3,5-trimethylbenzene (mesitylene). hes-so.ch Similarly, substituted acetophenones can undergo self-condensation to produce 1,3,5-triarylbenzenes. wikipedia.org One study reports the use of copper(II) chloride as an efficient catalyst for the self-condensation of acetophenone (B1666503) and 2-acetonaphthalene to yield 1,3,5-triphenylbenzene (B1329565) and 1,3,5-tris(2-naphthyl)benzene, respectively. wikipedia.org The reaction proceeds by the condensation of three ketone molecules, releasing three molecules of water to form the central benzene (B151609) ring. wikipedia.org

While direct synthesis of this compound via the cyclocondensation of a corresponding butyl ketone (e.g., 2-hexanone) is theoretically plausible, specific literature detailing this transformation is scarce. The steric bulk of the butyl groups compared to methyl groups may hinder the reaction, requiring tailored catalysts and conditions.

Table 1: Examples of Cyclocondensation Reactions for 1,3,5-Tri-substituted Benzene Analogues

Starting Material Catalyst/Reagent Product Reference
Acetone Sulfuric Acid 1,3,5-Trimethylbenzene hes-so.ch
Acetophenone Copper(II) chloride 1,3,5-Triphenylbenzene wikipedia.org
2-Acetonaphthalene Copper(II) chloride 1,3,5-Tris(2-naphthyl)benzene wikipedia.org
Cyclohexanone Thionyl chloride/Ethanol Symmetric trisannelated benzene clockss.org

Catalytic Trimerization Pathways

The cyclotrimerization of alkynes is a powerful method for the direct synthesis of substituted benzenes. For the synthesis of this compound, the catalytic trimerization of 1-hexyne (B1330390) is the most direct route. This reaction, however, often yields a mixture of two regioisomers: the desired this compound and the unsymmetrical 1,2,4-tributylbenzene (B76931). wikipedia.orgorganic-chemistry.org

Titanium-based catalysts: Titanium imido precatalysts have been shown to catalyze the trimerization of 1-hexyne. The regioselectivity towards the 1,3,5-isomer is influenced by the electronic properties of the catalyst, with more electron-poor catalysts favoring the sterically preferred this compound. wikipedia.org

Niobium and Tantalum catalysts: Niobium pentachloride (NbCl₅) and tantalum pentachloride (TaCl₅) are effective catalysts for the cyclotrimerization of 1-hexyne, selectively yielding the tributylbenzene isomers. organic-chemistry.org

The expected statistical distribution between the 1,3,5- and 1,2,4-isomers is 1:3. wikipedia.org However, experimental results can deviate from this depending on the catalyst and reaction conditions.

Table 2: Catalytic Trimerization of 1-Hexyne

Catalyst System Product(s) Key Findings Reference
Ti imido precatalysts 1,3,5- and 1,2,4-tributylbenzene Regioselectivity is dependent on the electronic nature of the catalyst. wikipedia.org
NbCl₅ / TaCl₅ 1,3,5- and 1,2,4-tributylbenzene Selectively produces cyclotrimer products. organic-chemistry.org
Ziegler catalysts (e.g., TiCl₄-Et₃Al) 1,3,5- and 1,2,4-tributylbenzene, polymer Often forms polymer and linear oligomers as by-products. organic-chemistry.org

Electrophilic Aromatic Substitution Routes

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. organic-chemistry.org In principle, this compound could be synthesized by the reaction of benzene with a butylating agent, such as 1-chlorobutane (B31608) or 1-butanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

However, this method faces significant challenges:

Polyalkylation: The initial product, butylbenzene, is more reactive towards further alkylation than benzene itself because the alkyl group is an activating group. This makes it difficult to stop the reaction at the mono- or di-substituted stage, often leading to a mixture of products with varying degrees of alkylation. organic-chemistry.orglibretexts.org

Carbocation Rearrangement: Primary alkyl halides, like 1-chlorobutane, are prone to carbocation rearrangements. The initially formed primary butyl carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene (B1681704) instead of n-butylbenzene. To introduce a tertiary butyl group, a tertiary halide like t-butyl chloride is used, which limits rearrangement. organic-chemistry.org

Isomer Control: The directing effect of the first butyl group is ortho- and para-. Therefore, achieving the 1,3,5-substitution pattern is challenging. The reaction tends to produce a mixture of 1,2-, 1,4-, and 1,3-disubstituted products, with the 1,3-isomer often being a minor component. Steric hindrance can sometimes be exploited to favor para-substitution. harvard.edu

Due to these limitations, Friedel-Crafts alkylation is generally not the preferred method for the selective synthesis of this compound.

Organometallic Catalysis in C-C Bond Formation for Substituted Benzenes

While direct C-H activation and subsequent alkylation of benzene using organometallic catalysts is an area of active research, the selective formation of this compound through such a method is not yet well-established. The primary challenge lies in controlling the regioselectivity to achieve the desired 1,3,5-substitution pattern over other isomers. Most organometallic C-C bond-forming reactions are more effectively employed in indirect synthetic strategies, as discussed in the following section.

Indirect Synthetic Strategies via Precursor Modification

Indirect methods for the synthesis of this compound involve the use of a pre-functionalized benzene ring, typically a trihalobenzene, which then undergoes cross-coupling reactions to introduce the butyl groups. This approach offers superior control over the substitution pattern.

Halogenation and Subsequent Cross-Coupling Reactions

This two-step strategy first involves the synthesis of a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene (B165230) or 1,3,5-trichlorobenzene (B151690). This precursor then serves as an aromatic core for the introduction of three butyl groups via organometallic cross-coupling reactions.

The synthesis of 1,3,5-trichlorobenzene can be achieved from aniline (B41778) through chlorination to 2,4,6-trichloroaniline, followed by diazotization and deamination. organic-chemistry.org 1,3,5-tribromobenzene can be prepared through various methods, including the bromination of benzene under specific conditions or from precursors like 3,5-dibromoaniline.

Once the 1,3,5-trihalobenzene is obtained, several palladium- or nickel-catalyzed cross-coupling reactions can be employed to form the C-C bonds with a butyl-containing organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the trihalobenzene with an organoboron reagent, such as n-butylboronic acid, in the presence of a palladium catalyst and a base. clockss.org The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups. A study on the Suzuki-Miyaura cross-coupling of aryl bromides with n-butylboronic acid has demonstrated the feasibility of this transformation, highlighting the importance of ligand and solvent choice for optimal yields. clockss.org

Kumada Coupling: This method utilizes a Grignard reagent, such as butylmagnesium bromide, and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Kumada coupling is a powerful tool for forming C-C bonds but requires careful control of reaction conditions due to the high reactivity of Grignard reagents. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, like butylzinc chloride, which is coupled with the trihalobenzene using a palladium or nickel catalyst. wikipedia.org Organozinc reagents are generally more reactive than organoboranes but less reactive than Grignard reagents, offering a balance of reactivity and functional group tolerance. wikipedia.org

Stille Coupling: This reaction uses an organotin reagent, such as tributyl(butyl)stannane. While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: While the Sonogashira coupling is primarily used for the synthesis of alkynes from terminal alkynes and aryl halides, it demonstrates the utility of 1,3,5-trihalobenzenes as precursors for symmetrically substituted benzenes. wikipedia.orglibretexts.org For instance, 1,3,5-tribromobenzene can be coupled with trimethylsilylacetylene (B32187) in a palladium-copper catalyzed reaction. libretexts.org A similar strategy could be envisioned where a butyl-containing coupling partner is used in a different type of cross-coupling reaction.

Table 3: Cross-Coupling Reactions for the Synthesis of 1,3,5-Tri-substituted Benzenes

Coupling Reaction Organometallic Reagent Catalyst (Typical) Key Features
Suzuki-Miyaura R-B(OH)₂ Pd complexes Tolerates many functional groups; stable reagents.
Kumada R-MgX Ni or Pd complexes Highly reactive organometallic reagent.
Negishi R-ZnX Ni or Pd complexes Good balance of reactivity and functional group tolerance.
Stille R-SnR'₃ Pd complexes Stable reagents but toxic.

Reductive Dehalogenation Pathways

The synthesis of 1,3,5-trialkylbenzenes from symmetrically substituted haloaromatic precursors represents a classical organometallic approach. While direct reductive dehalogenation (replacement of a halogen with hydrogen) is not a route to alkylation, related reductive coupling methodologies are employed. These pathways typically involve the formation of a carbon-carbon bond at the site of a carbon-halogen bond.

One conceptual approach is an adaptation of the Wurtz-Fittig reaction, where a trihalobenzene, such as 1,3,5-tribromobenzene, would react with an alkyl halide (e.g., 1-bromobutane) in the presence of a reducing metal like sodium. However, such reactions are often low-yielding and prone to side reactions, including homocoupling of the reactants.

A more controllable method involves the formation of an organometallic reagent. For instance, 1,3,5-tribromobenzene can be converted into a tri-Grignard reagent, 1,3,5-benzene-triylmagnesium tribromide, through reaction with magnesium metal. Subsequent reaction of this nucleophilic intermediate with an appropriate electrophile, such as a butyl derivative, could theoretically form the target molecule. However, achieving complete and clean trisubstitution via this route is challenging. A more common strategy involves the coupling of a simple aryl Grignard reagent with an alkyl halide or the coupling of a haloaromatic with an organometallic alkyl reagent, though applying this to achieve a specific 1,3,5-trisubstituted pattern requires a precursor with the correct substitution pattern already in place.

Functional Group Interconversion on Symmetrical Benzene Cores

Functional group interconversion (FGI) is a strategic approach used to transform one functional group into another, often to circumvent issues like unwanted side reactions or to utilize more readily available starting materials. ic.ac.ukimperial.ac.uk In the synthesis of this compound, FGI provides a powerful alternative to direct alkylation, which is often plagued by carbocation rearrangements and polyalkylation. youtube.comlibretexts.org

A prominent FGI strategy for installing unbranched alkyl chains onto a benzene ring is the two-step Friedel-Crafts acylation followed by reduction. chemguide.co.ukyoutube.com

Friedel-Crafts Acylation: Benzene is first treated with butanoyl chloride (or butyryl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces three acyl groups onto the ring to form 1,3,5-tributanoylbenzene. The acyl groups are electron-withdrawing, which deactivates the ring to further substitution, preventing over-acylation and ensuring a clean mono-acylated product at each of the three positions under controlled conditions. thieme.com

Reduction: The resulting triketone is then subjected to reduction to convert the carbonyl groups (C=O) into methylene (B1212753) groups (CH₂). Two common methods for this transformation are:

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. youtube.comchemguide.co.uk

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. youtube.com

This acylation-reduction sequence successfully yields this compound while avoiding the skeletal rearrangement of the butyl group that would occur if 1-chlorobutane were used in a direct Friedel-Crafts alkylation. libretexts.org

Advanced Catalytic Systems in Alkylbenzene Synthesis

The synthesis of alkylbenzenes has been significantly advanced by the development of sophisticated catalytic systems. These catalysts, which can be either homogeneous or heterogeneous, offer improvements in efficiency, selectivity, and environmental compatibility over traditional stoichiometric reagents. The choice of catalyst is crucial in directing the alkylation of benzene to achieve the desired substitution pattern, such as the symmetrical 1,3,5-isomer, while minimizing the formation of other isomers and polyalkylated byproducts.

Zeolite-Based Catalysis for Alkylation and Isomerization

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which makes them highly effective shape-selective catalysts for various hydrocarbon transformations, including the alkylation of benzene. lidsen.com Zeolites such as Beta, Y, Mordenite, and ZSM-5 are frequently employed as solid acid catalysts, offering an environmentally safer alternative to corrosive liquid acids like AlCl₃ and HF. mdpi.comlew.ro

In the context of synthesizing tributylbenzene, benzene is reacted with a butene isomer (e.g., 1-butene) over a zeolite catalyst. The reaction proceeds via the protonation of the olefin within the zeolite pores to form a carbocation, which then acts as the electrophile in the alkylation of benzene.

The product distribution is highly dependent on the zeolite's pore structure and acidity. Large-pore zeolites like Beta and Y can accommodate the formation of bulky tributylbenzene isomers. mdpi.com However, the confinement within the zeolite channels can influence the selectivity towards a specific isomer. A study on the alkylation of benzene with 1-butylene over β-zeolites modified with Fe or La showed high conversion of 1-butylene with significant selectivity for sec-butylbenzene. researchgate.net

Zeolites are also active catalysts for the isomerization of alkylbenzenes. researchgate.net In industrial processes, such as xylene production, zeolites like ZSM-5 are used to isomerize a mixture of isomers to enrich the more valuable para-xylene. bcrec.id Similarly, if a non-equilibrium mixture of tributylbenzene isomers were produced, a zeolite catalyst could be used under appropriate conditions to isomerize the mixture towards the thermodynamically favored isomer.

CatalystAlkylating AgentTemperature (K)WHSV (h⁻¹)Butylene Conversion (%)sec-Butylbenzene Selectivity (%)Reference
2.0%La/β-zeolite1-butylene4530.687.988.2 researchgate.net

Lewis Acid Catalysis in Trialkylbenzene Synthesis

Lewis acids are a cornerstone of trialkylbenzene synthesis, most notably in the Friedel-Crafts reaction, first discovered in 1877. thieme.comcerritos.edu This electrophilic aromatic substitution involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst. cerritos.edu Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). cerritos.edulibretexts.org

The synthesis of this compound via this method presents significant challenges:

Carbocation Rearrangement: When a primary alkyl halide like 1-chlorobutane is used, the initially formed primary carbocation rapidly rearranges via a hydride shift to the more stable secondary carbocation. libretexts.org This results in the principal product being sec-butylbenzene, not n-butylbenzene.

Polyalkylation: The introduction of an alkyl group activates the benzene ring, making the product more nucleophilic than the starting material. This leads to subsequent alkylations, often resulting in a mixture of di-, tri-, and even higher alkylated benzenes. libretexts.org Controlling the reaction to stop cleanly at the tri-substituted stage is difficult.

Isomer Control: The directing effects of the alkyl groups favor ortho and para substitution. Therefore, direct alkylation of benzene tends to produce 1,2,4- and 1,4-substituted products, making the synthesis of the less-favored 1,3,5-isomer challenging without specific directing strategies.

While Lewis acids like iron trifluoromethanesulfonate (B1224126) or bismuth trifluoromethanesulfonate have been used in the synthesis of 1,3,5-triphenylbenzene from β-methylchalcone, the direct synthesis of this compound via Friedel-Crafts alkylation remains problematic due to the aforementioned issues. google.com To overcome these limitations, the Friedel-Crafts acylation followed by reduction is the preferred method for synthesizing straight-chain trialkylbenzenes like this compound. youtube.comyoutube.com

Homogeneous and Heterogeneous Catalytic Systems

The synthesis of this compound and its analogues can be achieved using both homogeneous and heterogeneous catalytic systems, each with distinct advantages and disadvantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. The classic example is the Friedel-Crafts alkylation or acylation using a soluble Lewis acid like AlCl₃ or FeCl₃ in an organic solvent. thieme.comcerritos.edu

Advantages: Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions due to the high accessibility of the catalytic sites.

Disadvantages: A major drawback is the difficulty in separating the catalyst from the reaction mixture, which complicates product purification. thieme.com The traditional Friedel-Crafts reaction, for instance, requires a hydrolytic workup that consumes the catalyst, generating large amounts of corrosive waste. thieme.com

Examples include the use of AlCl₃ for alkylation/acylation and CuCl₂ for the synthesis of 1,3,5-triarylbenzenes from acetophenones. cerritos.edusapub.orgmyttex.net

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. This is exemplified by the use of zeolites for the alkylation of benzene. lidsen.com

Advantages: The primary benefit is the ease of catalyst separation from the product stream via simple filtration, which allows for catalyst recycling and continuous operation. Solid acid catalysts like zeolites are also generally less corrosive and more environmentally benign than their homogeneous counterparts. lew.ro

Disadvantages: Heterogeneous catalysts may suffer from lower activity compared to homogeneous systems due to mass transfer limitations, where reactants must diffuse to the active sites within the catalyst's pores. They can also be susceptible to deactivation through coking or poisoning. mdpi.com

Examples include the use of various zeolites (Beta, Y, Mordenite) for the alkylation of benzene with olefins and the use of dehydrated bauxite (B576324) for the synthesis of 1,3,5-trimethylbenzene. mdpi.comgoogle.com

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of flexible molecules like 1,3,5-tributylbenzene. The steric hindrance imposed by the three n-butyl groups at the 1, 3, and 5 positions of the benzene (B151609) ring dictates the rotational barriers and preferred conformations of the alkyl chains.

For this compound, one would anticipate a more complex, yet interpretable, set of signals corresponding to the aromatic protons and the distinct protons of the butyl chains (-CH₂-, -CH₂-, -CH₂-, -CH₃). The chemical shifts and coupling constants of these protons would provide detailed information about the rotational freedom and conformational preferences of the butyl groups. Computational studies on related 1,3,5-triethylbenzene-based hosts have shown that the ethyl groups can adopt various conformations, with an "up-down" arrangement being a common low-energy state to minimize steric strain tandfonline.com. It is expected that the longer butyl chains in this compound would also adopt conformations that minimize steric clashing, likely with significant rotational freedom at ambient temperatures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H~6.8~125
Ar-C-~144
Ar-CH₂-~2.6~35
-CH₂-CH₂-~1.6~34
-CH₂-CH₃~1.4~23
-CH₃~0.9~14

Note: These are estimated values based on data for similar compounds like 1,3,5-triethylbenzene (B86046) and general substituent effects. Actual experimental values may vary.

Single-Crystal X-ray Diffraction (SCXRD) Studies of Pure Compound and Co-Crystals

Single-Crystal X-ray Diffraction (SCXRD) provides definitive proof of molecular structure and packing in the solid state. While a specific SCXRD structure for the pure this compound compound is not prominently reported in crystallographic databases, extensive research has been conducted on derivatives and co-crystals of its analogs, 1,3,5-trimethylbenzene and 1,3,5-triethylbenzene beilstein-journals.org. These studies are crucial for the field of crystal engineering, where these molecules are used as scaffolds to build larger supramolecular assemblies beilstein-journals.orgresearchgate.net.

For instance, 1,3,5-triethylbenzene derivatives are known to form predictable patterns in crystal structures, often stabilized by various intermolecular interactions mdpi.com. The conformation of the substituents on the benzene ring, as determined by SCXRD, is critical for understanding how these molecules self-assemble. In many co-crystal structures, the substituted benzene derivatives act as hosts, encapsulating guest molecules within cavities formed by their specific solid-state packing tandfonline.com. The bulky nature of the butyl groups in this compound would be expected to play a significant role in its crystal packing, likely leading to less dense structures with potential for inclusion of solvent or guest molecules.

SCXRD studies on co-crystals involving related tripodal ligands derived from 1,3,5-trimethylbenzene have revealed the formation of complex metal-organic frameworks (MOFs) nih.govdocbrown.info. These studies demonstrate how the symmetric substitution pattern can be exploited to create specific three-dimensional structures.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the alkyl chains and the substituted benzene ring. Drawing parallels with 1,3,5-trimethylbenzene, the IR spectrum would show strong C-H stretching vibrations from the butyl groups in the 2800-3000 cm⁻¹ region nih.govaip.org. Aromatic C-H stretching would appear above 3000 cm⁻¹ nih.govaip.org. The characteristic C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region nih.govaip.org. Bending vibrations of the CH₂ and CH₃ groups would also be prominent in the fingerprint region (below 1500 cm⁻¹) nih.govaip.org.

Raman spectroscopy provides complementary information. Studies on 1,3,5-trimethylbenzene have identified key Raman active modes, including the ring breathing mode, which is characteristic of the benzene ring structure rsc.orgnist.gov. The symmetric vibrations of the molecule are often strong in the Raman spectrum due to the change in polarizability.

Interactive Data Table: Characteristic Vibrational Frequencies for 1,3,5-Trialkylbenzenes

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
CH₂ Bend (Scissoring)~1465IR
CH₃ Bend (Asymmetric)~1450IR
CH₃ Bend (Symmetric)~1375IR
Out-of-plane C-H Bend690 - 900IR

Note: These are general ranges and the exact peak positions for this compound may differ slightly.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook database nist.gov.

The mass spectrum is characterized by a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 246, corresponding to the molecular formula C₁₈H₃₀ nist.gov. The fragmentation pattern is dominated by the loss of alkyl fragments from the parent molecule. A prominent peak is observed at m/z 203, which corresponds to the loss of a propyl radical (C₃H₇), and another significant peak at m/z 189, resulting from the loss of a butyl radical (C₄H₉). The base peak in the spectrum is typically at m/z 147, which can be attributed to the [M - C₄H₉ - C₃H₆]⁺ ion or a related stable tropylium-like cation formed after rearrangement. This fragmentation is characteristic of alkylbenzenes, where benzylic cleavage and subsequent rearrangements lead to stable carbocations.

Interactive Data Table: Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Relative Intensity (%)
246[C₁₈H₃₀]⁺ (Molecular Ion)~20
203[M - C₃H₇]⁺~40
189[M - C₄H₉]⁺~60
147[M - C₄H₉ - C₃H₆]⁺100
105[C₈H₉]⁺~55

Source: Based on data from the NIST Mass Spectrometry Data Center nist.gov. Relative intensities are approximate.

Theoretical and Computational Chemistry of 1,3,5 Tributylbenzene

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of molecules like 1,3,5-tributylbenzene. While specific DFT studies on this compound are not abundant in the reviewed literature, the principles can be inferred from research on related aromatic compounds. DFT methods are widely used to investigate the geometry, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors of substituted benzenes. d-nb.infoaip.org

For instance, studies on 1,3,5-trisubstituted benzene (B151609) derivatives show that the nature of the substituents significantly influences the electronic properties. d-nb.info The three butyl groups in this compound, being electron-donating through an inductive effect, are expected to increase the electron density of the benzene ring compared to unsubstituted benzene. This increased electron density would raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would be less affected, leading to a reduced HOMO-LUMO gap compared to benzene.

Conformational Analysis and Steric Effects

Steric Gearing and Preorganization Effects

The concept of "steric gearing" is fundamental to understanding the conformational preferences of polysubstituted benzenes. beilstein-journals.orgresearchgate.netconsensus.app This effect arises from the correlated rotation of adjacent substituents to minimize steric hindrance, much like intermeshed gears. While the classic example is hexaethylbenzene, where adjacent ethyl groups adopt an alternating "up-down" arrangement to relieve strain, the principle applies to 1,3,5-trisubstituted systems, especially when they are part of larger molecular assemblies. beilstein-journals.orgnih.gov

In scaffolds based on 1,3,5-trialkylbenzene, the alkyl groups can direct other, often larger, substituents at the 2,4,6-positions to orient in a convergent manner, all pointing to the same face of the benzene ring. researchgate.netbohrium.com This "preorganization" is highly valuable in supramolecular chemistry for creating host molecules with well-defined binding cavities. beilstein-journals.org Computational studies on 1,3,5-triethylbenzene-based hosts have shown that the steric gearing offered by the ethyl groups provides an energetic advantage for conformations suited for binding, compared to the less sterically demanding methyl groups of 1,3,5-trimethylbenzene. beilstein-journals.org It is predicted that the even bulkier butyl groups in this compound would enforce an even stronger steric gearing effect, leading to a more rigid and preorganized structure in appropriate contexts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insight into the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. acs.org While no specific MD studies focused solely on the bulk liquid or isolated this compound molecule were identified, research on related systems offers valuable context.

MD simulations of 1,3,5-trimethylbenzene have been used to study its diffusion and rotational dynamics within the confines of zeolites and in binary mixtures. acs.orgrsc.org These studies show that the molecular-level fluid structure and preferential orientation are key to its behavior. acs.org For example, MD simulations of TMB isomers in zeolite pores revealed that their translational and rotational motions are complex and largely driven by entropy. rsc.org

For hosts based on TEB and TMB, MD simulations at 300 K showed very little dynamic exchange between different conformations, indicating high rotational barriers for the attached functional groups. beilstein-journals.org This suggests that the sterically congested systems are relatively rigid on the nanosecond timescale of typical simulations.

Reaction Mechanism and Kinetics Studies (e.g., Atmospheric Oxidation Pathways)

The atmospheric oxidation of aromatic hydrocarbons is a significant area of research due to their role in the formation of ozone and secondary organic aerosols (SOA). The reaction mechanisms are typically investigated using a combination of experimental chamber studies and theoretical calculations.

The atmospheric degradation of 1,3,5-trimethylbenzene, a major anthropogenic volatile organic compound, is predominantly initiated by reaction with the hydroxyl (OH) radical. copernicus.orgacs.orgrsc.org Theoretical studies using DFT and transition state theory have elucidated the primary reaction pathways for TMB: copernicus.orgrsc.orgmdpi.com

OH Addition: The OH radical adds to the aromatic ring, which is the most favorable pathway. copernicus.org This leads to the formation of an OH-adduct, which subsequently reacts with molecular oxygen (O₂) to form a bicyclic peroxy radical (BPR). rsc.orgmdpi.com

H-atom Abstraction: The OH radical abstracts a hydrogen atom from one of the methyl groups. This is a minor channel but leads to the formation of products like 3,5-dimethylbenzaldehyde. acs.org

The resulting peroxy radicals can undergo further reactions, including autoxidation (intramolecular H-shifts) and accretion (dimerization), to form highly oxygenated molecules (HOMs) that are key precursors to SOA. acs.org

For this compound, a similar atmospheric oxidation mechanism initiated by OH radicals is expected. However, the presence of the longer butyl chains would introduce key differences:

H-atom Abstraction: Abstraction of hydrogen atoms from the butyl chains becomes a more significant pathway compared to the methyl groups in TMB. The secondary C-H bonds within the butyl chain are weaker than the primary C-H bonds of a methyl group, making them more susceptible to abstraction.

Intramolecular Reactions: The longer, flexible butyl chains can facilitate intramolecular reactions, such as H-shifts from the alkyl chain to a peroxy radical site, potentially leading to different types of oxygenated products and influencing the rate of autoxidation.

Reaction PathwayDescriptionRelevance for this compound
OH AdditionElectrophilic addition of OH to the aromatic ring.Expected to be the dominant initial reaction pathway, similar to TMB.
H-Abstraction (Aryl-CH₂)Abstraction of a hydrogen from the carbon adjacent to the ring.A viable pathway, competing with ring addition.
H-Abstraction (Alkyl Chain)Abstraction of a hydrogen from other positions on the butyl chain.More probable than for TMB due to weaker secondary C-H bonds. Can lead to a wider variety of radical intermediates.
AutoxidationIntramolecular H-shifts in peroxy radicals.The flexible butyl chains may alter autoxidation rates and pathways.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.govresearchgate.net It maps the electron distribution of a molecule in a crystal to generate a unique surface. The surface is colored according to various properties (like d_norm, shape index, and electrostatic potential) to highlight different types of close contacts between molecules. researchgate.net Two-dimensional fingerprint plots are then generated, which summarize the intermolecular contacts and provide quantitative percentages for each interaction type. nih.govresearchgate.net

While a crystal structure and corresponding Hirshfeld analysis for this compound were not found in the search, analysis of related 1,3,5-trisubstituted benzene structures reveals common interaction patterns. consensus.appmdpi.comnih.gov For a nonpolar molecule like this compound, the crystal packing would be dominated by van der Waals forces, specifically:

H···H Contacts: Given the high number of hydrogen atoms on the butyl chains and the benzene ring, H···H interactions are expected to be the most significant contribution to the Hirshfeld surface, often accounting for a large percentage of the total surface area in hydrocarbon-rich molecules. nih.gov

C···H/H···C Contacts: These interactions, representing contacts between the carbon skeleton and hydrogen atoms of neighboring molecules, are also expected to be a major contributor. These can include C-H···π interactions, where a C-H bond points towards the electron-rich face of a benzene ring.

C···C Contacts: These contacts may indicate π-π stacking interactions between the benzene rings of adjacent molecules, which are common in the crystal packing of aromatic compounds.

The bulky and flexible butyl groups would likely lead to a complex packing arrangement that attempts to maximize packing efficiency by interlocking the alkyl chains, potentially frustrating simple, ordered π-π stacking. The Hirshfeld analysis would provide a detailed quantitative breakdown of how these competing interactions stabilize the crystal structure.

Supramolecular Chemistry Applications of 1,3,5 Tributylbenzene Scaffolds

Host-Guest Chemistry and Molecular Recognition

The C3-symmetric platform provided by 1,3,5-trialkylbenzenes is widely exploited to create host molecules that can selectively bind to a variety of guest species. nrct.go.thresearchgate.net The scaffold allows for the attachment of three binding arms that converge to form a well-defined cavity, essential for molecular recognition. nih.govnrct.go.th

A fundamental principle in constructing supramolecular systems is the precise arrangement of binding groups on a molecular platform to achieve complementary interactions with a target guest. nrct.go.th The 1,3,5-trialkylbenzene scaffold has proven to be exceptionally effective for this purpose, leading to the development of various artificial receptors. researchgate.net

Researchers have successfully designed receptors for carbohydrates by attaching aminopyridine or aminopyrimidine groups to a 2,4,6-triethylbenzene core. acs.orgrsc.org These receptors demonstrate high selectivity, for instance, in distinguishing between α and β anomers of glucopyranosides. acs.org The design of these synthetic receptors is often inspired by the binding motifs found in natural systems, such as the use of indole (B1671886) groups by carbohydrate-binding proteins to interact with substrates through hydrogen bonding and CH-π interactions. mdpi.commdpi.com This biomimetic approach has led to the synthesis of tripodal indole-based compounds from 1,3,5-benzenetricarbonyl trichloride, which show potential as artificial receptors. mdpi.com

Furthermore, tripodal receptors based on the 1,3,5-tris(phenoxymethyl)-2,4,6-triethylbenzene structure have been developed as highly selective neutral carriers for ammonium (B1175870) ions. researchgate.net The scaffold effectively preorganizes the binding sites to create a cavity that is complementary in size and electronic properties to the target ion. researchgate.netresearchgate.net The combination of neutral and ionic building blocks on this scaffold represents a promising strategy for creating effective and selective receptors for various anionic substrates. researchgate.net

Encapsulation, where a host molecule encloses a guest, is a key process in host-guest chemistry. The cavities created by receptors based on 1,3,5-trialkylbenzene scaffolds are well-suited for this phenomenon. tue.nlresearchgate.net These hosts can isolate guest molecules from the bulk solvent, leading to unique chemical and physical properties. researchgate.net

For example, supramolecular polymers formed from benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives can create hydrophobic pockets capable of encapsulating fluorescent dyes like Nile Red. tue.nl More complex, multi-component assemblies have also been achieved. A molecular cage synthesized using a 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene derivative was shown to form a "Russian doll-like" hierarchical superstructure, encapsulating other complexes within its cavity. researchgate.net In the solid state, tripodal 1,3,5-tris(phenoxymethyl)-2,4,6-triethylbenzene analogues can form hydrophobic cavities through intermolecular hydrogen bonding, which are occupied by ethyl groups from neighboring molecules, demonstrating a form of self-encapsulation. researchgate.net

The effectiveness of a host-guest system is quantified by its binding affinity. Studies comparing different 1,3,5-trialkylbenzene scaffolds have provided valuable data on the factors influencing this affinity. A key finding is that installing ethyl or methyl groups at the 1,3,5-positions leads to consistent, albeit relatively small, increases in binding affinity compared to unsubstituted hosts. beilstein-journals.orgnih.gov

Computational and experimental studies have shown that the steric gearing offered by ethyl groups confers a slight energetic advantage over methyl groups. beilstein-journals.orgnih.gov A comparative analysis of several host-guest systems found that the free energy of binding (ΔΔG) was, on average, 0.4 kcal/mol more favorable for ethyl-substituted hosts over their methyl-substituted counterparts. beilstein-journals.org However, the magnitude of this advantage can vary depending on the specific binding groups and guest molecules involved. beilstein-journals.orgnih.gov For instance, one host designed for citrate (B86180) binding showed only a 0.6 kcal/mol stronger binding with ethyl substitution compared to the unsubstituted version. researchgate.net

Below is a data table summarizing direct binding affinity comparisons for several host-guest pairs, illustrating the effect of ethyl versus methyl substitution on the scaffold.

Host CoreGuestBinding Affinity Ratio (Ethyl/Methyl)ΔΔG (kcal/mol) in favor of EthylReference
Guanidinium/UreaCarboxylate~17~1.7 beilstein-journals.org
GuanidiniumCarboxylate~4~0.8 beilstein-journals.org
UreaCarboxylate~1-2~0.1-0.4 beilstein-journals.org
AmidiniumCarboxylate~1~0 beilstein-journals.org

Self-Assembly Processes and Ordered Structures

The directional interactions and defined geometry of molecules based on 1,3,5-trisubstituted benzene (B151609) scaffolds make them excellent building blocks for constructing larger, ordered supramolecular structures through self-assembly. researchgate.net

On surfaces, derivatives of 1,3,5-benzenetricarboxylic acid (BTA) can self-assemble into highly ordered two-dimensional (2D) networks. mpg.denih.gov For example, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid forms supramolecular honeycomb networks on a silver surface at room temperature. mpg.denih.gov These networks are stabilized by hydrogen bonds between the carboxylic acid groups. mpg.de

The properties of these 2D assemblies can be controlled by external stimuli. Annealing the BTA honeycomb network at higher temperatures induces sequential phase transformations into more closely packed structures, a process associated with the stepwise deprotonation of the acid groups. mpg.denih.gov The nanocavities within the honeycomb structure are large enough to accommodate guest molecules, allowing for the construction of hierarchical assemblies. mpg.denih.gov

AssemblyBuilding BlockSubstrateKey FeaturePore DiameterReference
Honeycomb Network (Phase I)4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA)Ag(111)Open 2D network2.95 nm mpg.denih.gov
1D Ribbons (Phase II)BTAAg(111)Obtained upon annealingN/A mpg.de
Close-Packed Layer (Phase III)BTAAg(111)Obtained at higher temperatureN/A mpg.de

Similarly, 1,3,5-triaminobenzene can form 2D honeycomb structures on a gold surface through intermolecular hydrogen bonding between the amine groups. temple.edu This contrasts with 1,3,5-trimethylbenzene, which also forms long-range ordered structures, but where the dominant force is the interaction between the molecule and the substrate rather than intermolecular hydrogen bonds. temple.edu

In the solid state, 1,3,5-trialkylbenzene derivatives can act as nodes to build complex three-dimensional (3D) architectures, including metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net By combining a tripodal ligand containing a 1,3,5-triethylbenzene (B86046) spacer with various metal ions, researchers have selectively prepared structures ranging from discrete capsule-type complexes to extended one-dimensional (1D) zigzag, linear, and ladder-like polymer chains. researchgate.net

For example, 1,3,5-tris(imidazol-1-ylmethyl)benzene has been used to create a 1D nickel(II) coordination polymer, where the tripodal ligands link the metal centers into chains. nih.gov These chains are then further connected by hydrogen bonds to form a 2D supramolecular sheet. nih.gov In other systems, derivatives like 1,3,5-tris(4-pyridylsulfanylmethyl)-2,4,6-trimethylbenzene have been used to construct interpenetrating 3D MOFs. researchgate.net These materials can exhibit interesting properties, such as reversible solvent vapor de-/adsorption, highlighting their potential for applications in materials science. researchgate.netresearchgate.net

Hydrogen Bonding Networks in Supramolecular Frameworks

The 1,3,5-trisubstituted benzene scaffold is a fundamental building block in the creation of hydrogen-bonded organic frameworks (HOFs). The strategic placement of functional groups on the benzene ring directs the formation of predictable and robust hydrogen bonding networks, leading to the self-assembly of complex supramolecular architectures.

Derivatives of 1,3,5-tri(tert-butyl)benzene, such as those functionalized with carboxyphenyl groups, are particularly effective in forming these frameworks. For instance, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (TCBP) and its methylated analogue, 1,3,5-tris(4-carboxyphenyl)-2,4,6-trimethylbenzene (TCPMB), utilize the carboxyl groups to form strong hydrogen-bonded homodimers. acs.org This primary interaction motif guides the assembly of the molecules into 2D hexagonal networks. These 2D sheets can then further interact through polycatenation, creating intricate 3D structures with defined channels and pores. acs.org The introduction of methyl groups onto the central benzene ring in TCPMB, for example, alters the steric environment and influences the resulting 3D topology, leading to a six-fold polycatenated assembly. acs.org

Similarly, benzene-1,3,5-tricarboxamides (BTAs) are another class of molecules based on the 1,3,5-substituted benzene core that readily form supramolecular polymers through hydrogen bonding. rsc.org The amide groups can engage in multiple hydrogen bonds, leading to the formation of one-dimensional fibrous structures. rsc.org The presence of additional functional groups on the periphery of these molecules can introduce competitive hydrogen bonding interactions, which can influence the stacking behavior and the dynamics of the resulting supramolecular polymers. rsc.org

Halogen Bonding Interactions in Co-Crystallization

The 1,3,5-tri-substituted benzene scaffold can also be a key component in designing molecules for halogen bonding interactions, a non-covalent interaction that is gaining prominence in crystal engineering. By functionalizing the benzene ring with halogen atoms, particularly iodine, the resulting molecules can act as potent halogen bond donors.

For example, 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) and 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB) have been co-crystallized with 1,3,5-trinitrobenzene (B165232) (TNB). researchgate.net The strong polarization induced by the nitro groups enhances the halogen bonding capabilities of the iodine and bromine atoms. researchgate.net These interactions play a crucial role in the formation of the co-crystals, leading to specific stoichiometries and packing arrangements. researchgate.net

Similarly, 1,3,5-triiodo-2,4,6-trifluorobenzene (135tfib) is another powerful halogen bond donor. It has been shown to form co-crystals with various aromatic diamines, where the primary interaction is the halogen bond between the iodine atoms of 135tfib and the amino groups of the diamine. mdpi.com In some cases, the π-system of the aromatic diamine can also act as a halogen bond acceptor. mdpi.com The interplay of these interactions directs the assembly of the components into well-defined 2D networks. mdpi.com

The strength and directionality of halogen bonds make them a valuable tool for the rational design of multi-component crystals with desired architectures and properties. nih.govsemanticscholar.org The ability to systematically vary the halogen atoms and other substituents on the benzene ring allows for fine-tuning of the intermolecular interactions and the resulting solid-state structures. nih.govsemanticscholar.org

Template and Scaffolding Roles in Supramolecular Systems

The rigid and well-defined geometry of the 1,3,5-tributylbenzene core makes it an excellent template and scaffold in supramolecular chemistry. Its C3 symmetry and the steric bulk of the tert-butyl groups provide a platform for the precise spatial arrangement of functional groups.

Preorganization of Molecular Recognition Elements

A key application of the this compound scaffold is the preorganization of molecular recognition elements. beilstein-journals.orgnih.gov By attaching binding groups to the benzene ring, the scaffold directs them into a convergent orientation, creating a pre-formed binding pocket. This preorganization minimizes the entropic penalty associated with binding, leading to enhanced affinity and selectivity for target guest molecules. beilstein-journals.orgnih.gov

This principle has been widely exploited in the design of synthetic receptors for a variety of guests. beilstein-journals.orgnih.gov The steric gearing effect of the substituents at the 1,3,5-positions, such as ethyl or tert-butyl groups, can force the functional groups at the 2,4,6-positions to orient towards the same face of the benzene ring. beilstein-journals.orgnih.gov This creates a well-defined cavity for guest encapsulation. While 1,3,5-triethylbenzene has been extensively studied for this purpose, the larger tert-butyl groups in this compound would be expected to exert an even stronger steric influence, further enforcing a specific conformation of the attached binding moieties.

Facially Segregated Benzene Derivatives for Controlled Conformation

The concept of using sterically demanding groups on a benzene ring to control the conformation of attached functionalities leads to the design of facially segregated molecules. researchgate.net In these systems, the substituents on one face of the benzene ring are different from those on the other, creating distinct chemical environments.

The this compound unit can serve as a cornerstone for creating such facially segregated systems. The bulky tert-butyl groups effectively shield one face of the aromatic ring, forcing other substituents to reside on the opposite face. researchgate.net This controlled conformation is crucial in the construction of more complex supramolecular architectures, such as macrocycles and self-assembled cages. researchgate.netresearchgate.net By dictating the orientation of reactive groups, the scaffold can guide the formation of specific, well-defined three-dimensional structures.

Crystal Engineering and Co-Crystal Design

The predictable geometry and intermolecular interaction patterns of this compound and its derivatives make them valuable building blocks in crystal engineering. nih.govnih.gov Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties by controlling intermolecular interactions.

The use of this compound scaffolds in co-crystal design allows for the systematic construction of multi-component crystals. nih.gov By combining a this compound derivative with a complementary molecule (a co-former), it is possible to generate a wide variety of supramolecular architectures through interactions like hydrogen bonding and halogen bonding.

The principles of crystal engineering can be applied to design materials with specific properties, such as porosity for gas storage or separation. The defined shape and size of the pores in crystalline frameworks built from this compound derivatives can be tailored by modifying the length and nature of the functional groups attached to the central scaffold.

Below is a table summarizing the crystallographic data for a related compound, 1,3,5-Tri(tert-butyl)benzene-cyclopentadienyl-iron Trifluorodimethylsilicate.

Parameter Value Reference
Crystal systemMonoclinic researchgate.net
Space groupP2₁/n researchgate.net
a (Å)10.399(2) researchgate.net
b (Å)20.198(4) researchgate.net
c (Å)12.899(3) researchgate.net
β (°)107.59(3) researchgate.net
V (ų)2582.9(9) researchgate.net
Z4 researchgate.net

Applications in Advanced Materials Science

Porous Materials and Frameworks

The unique structure of 1,3,5-tributylbenzene and its derivatives allows for the creation of materials with highly controlled porosity, which is essential for a wide range of applications, including catalysis, separation, and storage.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) based on 1,3,5-Benzene Cores

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. The 1,3,5-substituted benzene (B151609) core is a common building block in the design of these frameworks due to its trigonal symmetry, which facilitates the formation of extended, porous networks.

Derivatives of this compound, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), serve as tritopic bridging ligands in the synthesis of MOFs. For instance, a polyoxometalate-based metal-organic framework (POMOF) was synthesized using H3BTB, demonstrating the utility of the 1,3,5-benzene core in creating complex, functional materials. rsc.org Similarly, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) has been used as an organic linker to create novel MOFs with applications in CO2 adsorption. mdpi.com The choice of metal ions, such as copper, chromium, or aluminum, in conjunction with these benzene-based linkers, allows for the tuning of the framework's properties, including porosity and gas selectivity. mdpi.com

In the realm of COFs, which are constructed entirely from light elements linked by covalent bonds, 1,3,5-substituted benzenes are also pivotal. For example, 1,3,5-triethynylbenzene (B1295396) has been used as a monomer to synthesize three-dimensional network porous aromatic frameworks. nih.gov These materials exhibit high specific surface areas and can be functionalized for specific applications, such as the selective adsorption of molecules. nih.gov

Synthesis of Mesoporous Materials

This compound and its analogues, like 1,3,5-trimethylbenzene (mesitylene), are employed as swelling agents or pore-expanding agents in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970). nih.govresearchgate.net These materials are characterized by pores with diameters between 2 and 50 nanometers. The addition of these aromatic compounds during the synthesis process influences the micelle formation of surfactants, which act as templates for the porous structure. This ultimately leads to the creation of materials with larger, more defined pores.

Tuning Pore Size and Volume in Mesoporous Silicas

The concentration of 1,3,5-substituted benzenes during the synthesis of mesoporous silicas directly impacts the final pore size and volume of the material. For instance, in the synthesis of magnetic mesoporous silica nanoparticles (M-MSNs), 1,3,5-triisopropylbenzene (B165165) was used as a pore swelling agent. nih.gov Increasing the amount of the swelling agent led to an increase in pore size within a certain range. nih.gov This tunability is critical for applications where the size of the pores dictates the material's performance, such as in drug delivery and catalysis.

Swelling AgentMaterialResultant Pore SizeSurface AreaPore Volume
1,3,5-TriisopropylbenzeneMagnetic Mesoporous Silica Nanoparticles (M-MSNs)3.8 - 6.1 nm700 - 1100 m²/g0.44 - 1.54 cm³/g

Inclusion Compounds and Clathrates

The rigid, trigonal structure of molecules like 1,3,5-triarylbenzenes makes them suitable hosts for the formation of inclusion compounds and clathrates. These are complexes in which one chemical compound (the "guest") is trapped within the crystal lattice of another (the "host"). The bulky nature of the substituents on the benzene ring creates cavities of specific sizes and shapes, allowing for the selective inclusion of guest molecules. This property is highly promising for applications in separation and chemical transformations. sapub.org

Nanomaterials and Nanoparticle Synthesis

In the realm of nanotechnology, this compound and its derivatives contribute to the synthesis of nanoparticles with controlled morphologies and properties.

Role as a Pore-Expanding Agent in Nanoparticle Synthesis

Similar to its role in bulk mesoporous materials, this compound acts as a pore-expanding agent in the synthesis of nanoparticles. Specifically, in the creation of mesoporous silica nanoparticles, the addition of compounds like 1,3,5-trimethylbenzene to the synthesis mixture results in nanoparticles with larger pores. This is achieved by the swelling of the surfactant micelles that template the nanoparticle structure. The ability to control the pore size of nanoparticles is crucial for their application in areas such as targeted drug delivery, where the pores can be loaded with therapeutic agents.

Template for Controlled Nanostructure Formation

The C3 symmetry of this compound, coupled with the steric and electronic effects of its butyl substituents, makes it a promising candidate as a molecular template for the controlled formation of nanostructures. While direct studies on the self-assembly of this compound are not extensively documented in the reviewed literature, the behavior of analogous 1,3,5-trialkylbenzenes provides significant insights into its potential. The length and conformation of the alkyl chains play a crucial role in dictating the intermolecular interactions and, consequently, the morphology of the resulting self-assembled structures on various surfaces.

Research on 1,3,5-trialkylbenzenes with varying alkyl chain lengths has shown that these molecules can form highly ordered two-dimensional (2D) networks on surfaces like graphite (B72142) and silicon. The self-assembly is primarily driven by a delicate balance of van der Waals forces between the alkyl chains and between the benzene cores, as well as molecule-substrate interactions. For instance, studies on the self-assembly of 1,3,5-triethylbenzene (B86046) have demonstrated its ability to act as a supramolecular template, preorganizing binding elements for molecular recognition.

The butyl groups in this compound, being longer and more flexible than ethyl or methyl groups, are expected to exert a more significant influence on the self-assembly process. The increased van der Waals interactions between the butyl chains would likely favor closer packing of the molecules. Furthermore, the steric hindrance provided by the bulky butyl groups can influence the orientation of the benzene core with respect to the substrate and neighboring molecules, potentially leading to the formation of unique and complex nanostructures. The interplay between intermolecular and molecule-substrate interactions can be finely tuned by changing the substrate, as demonstrated in studies with 1,3,5-tris(4-bromophenyl)benzene (B1296842) on Ag(111) and Si(111) surfaces, where different periodic arrangements were observed.

Theoretical studies on 1,3,5-triethynylbenzene have also highlighted the potential of the 1,3,5-trisubstituted benzene scaffold in forming aligned molecular arrays on silicon surfaces, which can then be further functionalized. This suggests that this compound could serve as a foundational template for the bottom-up fabrication of functional nanostructures with tailored properties for applications in electronics and catalysis.

Table 1: Comparison of 1,3,5-Trialkylbenzene Self-Assembly Characteristics

1,3,5-Trialkylbenzene Primary Driving Force for Assembly Observed Nanostructures Potential Influence of Alkyl Group
1,3,5-Trimethylbenzene π-π stacking, molecule-substrate interaction Close-packed arrays Minimal steric hindrance, allows for various packing motifs
1,3,5-Triethylbenzene van der Waals, steric gearing effect Ordered monolayers, host-guest complexes Directs binding elements to the same face, enhancing binding affinity
This compound Enhanced van der Waals, steric effects (Predicted) Hexagonal networks, liquid crystalline phases Increased intermolecular forces, potential for more complex and robust structures, enhanced solubility for solution-based processing

Organic Cages and Cagearenes

The rigid and symmetric core of this compound makes it an attractive, albeit largely unexplored, building block for the synthesis of porous organic cages (POCs) and cagearenes. These three-dimensional molecules with intrinsic cavities have garnered significant interest for their applications in gas storage, molecular separation, and catalysis. The synthesis of POCs often relies on the self-assembly of multifunctional monomers, and the 1,3,5-substitution pattern of tributylbenzene provides ideal anchor points for the construction of cage-like structures.

While direct synthesis of organic cages from this compound has not been explicitly reported in the reviewed literature, the synthesis of POCs from structurally related 1,3,5-triformylbenzene demonstrates the feasibility of this approach. In these syntheses, the aldehyde groups of 1,3,5-triformylbenzene react with diamines to form imine-based cages. It is conceivable that functionalized derivatives of this compound, for example, by introducing reactive groups at the termini of the butyl chains or on the benzene ring, could serve as larger, more sterically demanding building blocks for novel cage architectures.

The presence of the butyl groups would be expected to impart several advantageous properties to the resulting organic cages. Firstly, the bulky butyl groups would likely enhance the solubility of the cage molecules in organic solvents, facilitating their purification and processing. Secondly, the steric hindrance of the butyl groups could be exploited to control the window size and cavity volume of the cages, potentially leading to materials with high selectivity for specific guest molecules. Finally, the hydrophobic nature of the butyl chains could be utilized to create cages with an affinity for nonpolar guests.

The development of synthetic routes to functionalized this compound derivatives is a key step towards their use in the construction of organic cages. The versatility of the 1,3,5-trisubstituted benzene platform, as shown in the synthesis of various porous organic polymers and metal-organic frameworks, suggests that the incorporation of this compound into cage structures is a promising avenue for the creation of new functional materials.

Development of Functional Materials with Tailored Properties

Materials for Separation Science (e.g., Isomer Separation)

The unique structural characteristics of this compound, namely its aromatic core and symmetrically placed, bulky alkyl groups, suggest its potential as a key component in materials designed for separation science, particularly for the challenging task of isomer separation. While direct applications of this compound in this field are not yet widely reported, the principles of chromatographic separation provide a strong basis for its utility.

In high-performance liquid chromatography (HPLC), the separation of isomers is often achieved using stationary phases that can exhibit specific interactions with the analytes. Phenyl-based stationary phases are known to be effective for the separation of aromatic and positional isomers due to π-π interactions between the stationary phase and the analyte. A stationary phase functionalized with this compound could offer a unique combination of interactions for enhanced selectivity.

The proposed mechanism for separation on a this compound-based stationary phase would involve a combination of:

π-π Interactions: The electron-rich benzene core of this compound can interact with the aromatic rings of the isomers being separated.

Steric Interactions: The bulky and conformationally flexible butyl groups can create a specific steric environment on the surface of the stationary phase. This can lead to shape-selective recognition, where isomers with different shapes will have different degrees of interaction with the stationary phase.

Hydrophobic Interactions: The alkyl chains of the butyl groups will also contribute to hydrophobic interactions with nonpolar parts of the analyte molecules.

This combination of interactions could be particularly effective for the separation of geometric isomers (cis/trans) and constitutional isomers (e.g., ortho, meta, para substituted compounds), where subtle differences in shape and polarity determine their retention behavior. The development of silica-based or polymeric materials functionalized with this compound could lead to a new class of HPLC columns with novel selectivities for challenging isomer separations.

Organic Ferromagnets and Triradicals

The pursuit of purely organic materials with magnetic ordering, such as ferromagnets, is a significant challenge in materials science. The 1,3,5-trisubstituted benzene scaffold has been identified as a promising platform for the design of high-spin organic molecules, including triradicals, which are essential precursors for organic magnets. A triradical is a molecule containing three unpaired electrons, and their parallel spin alignment can lead to a quartet ground state, a prerequisite for ferromagnetic interactions.

While there is no direct report on the synthesis and magnetic properties of a triradical derived from this compound, the principles of molecular magnetism and studies on related systems provide a strong rationale for its potential. The stability of organic radicals is often enhanced by steric protection, which prevents dimerization and other decomposition pathways. The bulky tert-butyl groups are frequently used for this purpose. The n-butyl groups of this compound, while less sterically demanding than tert-butyl groups, can still provide a significant degree of steric shielding to reactive radical centers.

A hypothetical triradical based on this compound could be conceptualized by introducing radical-bearing units at the 2, 4, and 6 positions of the benzene ring. The ferromagnetic coupling between the radical centers would be mediated through the π-system of the central benzene ring. The stability and magnetic properties of such a triradical would be influenced by:

The nature of the radical-bearing units: Stable radical species such as nitroxides or triarylmethyl radicals would be suitable candidates.

The planarity of the system: A planar or near-planar arrangement of the radical units with the benzene ring is crucial for effective spin communication.

Intermolecular interactions: The packing of the triradical molecules in the solid state will determine the bulk magnetic properties. The butyl chains would play a significant role in controlling this packing.

The synthesis of such a molecule would be a significant challenge, but the potential to create a new class of organic magnetic materials makes it a compelling research direction.

Light-Harvesting Complexes and Optoelectronic Materials

The 1,3,5-trisubstituted benzene core is a versatile platform for the construction of functional molecules for optoelectronic applications, including light-harvesting complexes and materials for organic light-emitting diodes (OLEDs). The C3 symmetry of this scaffold allows for the creation of dendritic and star-shaped molecules with unique photophysical properties.

While this compound itself is not photoactive in the visible region, it can serve as a central scaffold to which chromophores (light-absorbing units) and other functional groups can be attached. The role of the this compound core in such materials would be multifaceted:

Structural Framework: It provides a rigid and well-defined three-dimensional architecture for the precise spatial arrangement of chromophores.

Solubility Enhancement: The butyl groups are expected to significantly improve the solubility of large, conjugated molecules in common organic solvents. This is a critical advantage for the fabrication of thin-film devices from solution, which is a cost-effective alternative to vacuum deposition methods.

Control of Intermolecular Interactions: The alkyl chains can influence the packing of the molecules in the solid state, which in turn affects the charge transport properties and the efficiency of energy transfer in thin films.

For example, in a light-harvesting complex, chromophores could be attached to the periphery of a this compound core. Upon absorption of light, energy could be funneled from the peripheral chromophores to a central acceptor, mimicking the process of photosynthesis. In the context of OLEDs, this compound-based molecules could function as host materials for emissive dopants or as charge-transporting materials.

Research on related compounds, such as 1,3,5-tri(10H-phenothiazin-10-yl)benzene, has demonstrated the potential of the 1,3,5-trisubstituted benzene core in creating materials with interesting redox and photoresponsive characteristics for optoelectronic applications. longdom.org The incorporation of the tributylbenzene scaffold is a promising strategy for developing new solution-processable organic semiconductors and light-harvesting systems with tailored properties.

Table 2: Potential Roles of this compound in Optoelectronic Materials

Application Function of this compound Core Key Advantages of Butyl Groups
Light-Harvesting Complexes Central scaffold for arranging chromophores Enhanced solubility for processing, control over intermolecular distances for efficient energy transfer
Organic Light-Emitting Diodes (OLEDs) Host material, charge transport material Improved film-forming properties from solution, prevention of crystallization in thin films
Organic Photovoltaics (OPVs) Component of donor or acceptor materials Increased solubility for blend preparation, influence on morphology of the active layer

Reaction Chemistry and Transformational Studies

Catalytic Transformations of Alkylbenzenes

The catalytic conversion of alkylbenzenes like 1,3,5-tributylbenzene is a cornerstone of the petrochemical industry. These reactions, typically facilitated by solid acid catalysts such as zeolites, aim to rearrange or redistribute the alkyl groups to produce more valuable isomers or other aromatic compounds. While much of the specific research has focused on trimethylbenzenes, the principles of these transformations are broadly applicable to tributylbenzenes.

Isomerization involves the migration of an alkyl group to a different position on the benzene (B151609) ring, leading to the formation of its isomers. For this compound, this would result in the formation of 1,2,4-tributylbenzene (B76931) and 1,2,3-tributylbenzene. These reactions are typically reversible and proceed over acid catalysts. The relative stability of the isomers and the reaction conditions, such as temperature and catalyst type, influence the equilibrium distribution of the products. Studies on trimethylbenzenes have shown that large-pore zeolites are effective catalysts for such transformations.

Disproportionation is a reaction in which two molecules of an alkylbenzene react to form a molecule with fewer alkyl groups and another with more. In the case of this compound, disproportionation would lead to the formation of dibutylbenzenes and tetrabutylbenzenes. This process is also catalyzed by acidic materials, with zeolites being a common choice. The selectivity towards disproportionation versus isomerization can be influenced by the catalyst's properties, such as the silica-to-alumina ratio. For instance, in studies with trimethylbenzenes, zeolites with a lower silica-to-alumina ratio have been found to favor disproportionation.

Transalkylation involves the transfer of an alkyl group from one aromatic molecule to another. For example, this compound could react with benzene to produce dibutylbenzene and butylbenzene. This reaction is of significant industrial importance as it allows for the conversion of less valuable alkylaromatics into more sought-after products like xylenes (B1142099) from toluene (B28343) and trimethylbenzenes. wikipedia.org The efficiency of transalkylation is dependent on factors such as the molar ratio of the reactants, temperature, and the catalyst used. tandfonline.com

Dealkylation is the removal of an alkyl group from the aromatic ring. For this compound, this would result in the formation of dibutylbenzenes, butylbenzene, and ultimately benzene, along with the corresponding alkene (butene). This process generally requires more severe conditions, such as higher temperatures, compared to isomerization and disproportionation. Dealkylation can occur as a side reaction during other catalytic transformations.

Table 1: Overview of Catalytic Transformations of Alkylbenzenes This table is a generalized representation based on principles of alkylbenzene chemistry.

Reaction TypeReactants (Example)Products (Example)Typical Catalysts
IsomerizationThis compound1,2,4-Tributylbenzene, 1,2,3-TributylbenzeneZeolites (e.g., Y-zeolite, ZSM-5)
Disproportionation2 x this compoundDibutylbenzene + TetrabutylbenzeneAcidic Zeolites
TransalkylationThis compound + BenzeneDibutylbenzene + ButylbenzeneZeolites, Solid Phosphoric Acid
DealkylationThis compoundDibutylbenzene, Butylbenzene, Benzene + ButeneHigh Temperature, Acid Catalysts

Atmospheric Chemical Reactions

This compound, as a volatile organic compound (VOC), can be released into the atmosphere from various sources. Once in the atmosphere, it undergoes chemical transformations that contribute to the formation of secondary air pollutants like ozone and secondary organic aerosols (SOA). The primary daytime oxidant responsible for the degradation of aromatic hydrocarbons is the hydroxyl (OH) radical.

The atmospheric oxidation of this compound is primarily initiated by its reaction with the hydroxyl (OH) radical. rsc.org This reaction can proceed through two main pathways:

OH radical addition to the aromatic ring: This is the dominant pathway for many aromatic hydrocarbons. The OH radical adds to one of the carbon atoms in the benzene ring, forming a hydroxycyclohexadienyl-type radical. This radical is unstable and reacts further, typically with molecular oxygen (O₂).

Hydrogen atom abstraction from one of the butyl groups: The OH radical can abstract a hydrogen atom from a C-H bond on one of the butyl side chains. This results in the formation of a tributylbenzyl-type radical and a molecule of water.

Theoretical studies on the analogous compound, 1,3,5-trimethylbenzene, have shown that the OH addition pathway is more favorable. rsc.orgresearchgate.net The resulting adduct then reacts with molecular oxygen to form a peroxy radical. rsc.orgresearchgate.net This peroxy radical can undergo a series of complex reactions, including cyclization to form bicyclic peroxy radicals. rsc.orgrsc.org These bicyclic radicals are key intermediates in the formation of ring-cleavage products, such as dicarbonyls, which are important precursors to secondary organic aerosols. rsc.org

Table 2: Key Steps in the OH Radical Initiated Oxidation of this compound (by analogy with 1,3,5-Trimethylbenzene)

StepDescriptionKey Intermediates/Products
Initiation Reaction of this compound with an OH radical.Tributyl-hydroxycyclohexadienyl radical (from addition) or Tributylbenzyl radical (from abstraction)
Propagation The initial radical adduct reacts with molecular oxygen (O₂).Tributyl-peroxy-hydroxycyclohexadienyl radical
Intermediate Formation Cyclization of the peroxy radical.Bicyclic peroxy radical
Product Formation Further reactions of the bicyclic peroxy radical with atmospheric species (e.g., NO, HO₂).Ring-cleavage products (dicarbonyls), phenols, secondary organic aerosols

An article on the reaction chemistry and transformational studies of this compound, as specified by the provided outline, cannot be generated at this time.

Extensive searches for scientific literature concerning the "Formation of Bicyclic Peroxy Radicals and Intermediates," "Product Distribution Analysis," and "Kinetics and Rate Constant Determination" for this compound did not yield relevant research findings. The available scientific data for these specific reaction pathways overwhelmingly pertains to a related but different compound, 1,3,5-trimethylbenzene.

Due to the strict requirement to focus solely on this compound and the lack of available data for this specific compound within the requested chemical reaction framework, providing a scientifically accurate and thorough article that adheres to the user's outline is not possible.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes

The synthesis of 1,3,5-tri-substituted benzenes is well-established, but developing novel, efficient, and selective routes specifically for 1,3,5-tributylbenzene is a key area for future research. Current methods for similar compounds often rely on classical reactions that may have limitations in terms of yield, selectivity, and environmental impact.

Future research could focus on adapting and optimizing several key synthetic strategies for this compound:

Friedel-Crafts Alkylation: This remains a primary method for synthesizing alkylated benzenes. Systematic studies could explore various butylating agents (e.g., 1-chlorobutane (B31608), 1-bromobutane, butene) and Lewis acid catalysts (e.g., AlCl₃, FeCl₃, zeolites) to maximize the yield of the 1,3,5-isomer and minimize the formation of other isomers and poly-alkylated products. The use of sterically hindered aromatic starting materials can be exploited to limit over-alkylation.

Cyclotrimerization Reactions: The acid-catalyzed trimerization of ketones is a powerful tool for creating 1,3,5-trisubstituted benzene (B151609) rings. Investigating the self-condensation of 2-hexanone (B1666271) (methyl butyl ketone) under various catalytic conditions (e.g., protic acids, Lewis acids like CuCl₂) could provide a direct and convergent route to this compound.

Cross-Coupling Strategies: For introducing functionalized butyl groups or creating more complex derivatives, modern cross-coupling reactions are promising. For instance, a 1,3,5-trihalobenzene core could be coupled with butyl-containing organometallic reagents via Suzuki or similar cross-coupling reactions. This approach offers high functional group tolerance and modularity.

Table 1: Potential Synthetic Routes for Investigation

Synthetic Strategy Potential Reactants Catalyst/Conditions Key Research Focus
Friedel-Crafts Alkylation Benzene, Butyl Halide/Butene Lewis Acids (AlCl₃, FeCl₃), Zeolites Isomer selectivity, minimizing polyalkylation
Ketone Cyclotrimerization 2-Hexanone Protic or Lewis Acids (e.g., H₂SO₄, CuCl₂) Reaction efficiency, catalyst development

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide fundamental insights into its properties and potential applications.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the geometry of this compound and calculate its electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and reactivity descriptors. This data is crucial for predicting its reactivity in chemical synthesis and its potential as an electronic material.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational dynamics of the butyl chains and the intermolecular interactions in condensed phases. This is particularly relevant for understanding its properties as a solvent or a component in self-assembled systems.

Kinetic Modeling: For applications in areas like combustion, kinetic models can be developed to simulate the pyrolysis and oxidation of this compound. Such models, validated by experimental data, are essential for designing surrogate fuels with tailored properties. The symmetrical structure of the molecule could simplify the construction of these complex models.

Table 2: Proposed Computational Studies on this compound

Computational Method Property to Investigate Potential Impact
Density Functional Theory (DFT) Electronic Structure, Reactivity Indices Predictive design for synthesis and electronic materials
Molecular Dynamics (MD) Conformational Flexibility, Intermolecular Forces Understanding behavior in supramolecular systems and as a solvent

Integration into Multi-Component Supramolecular Systems

Symmetrically substituted benzenes are excellent scaffolds for constructing complex supramolecular architectures. The 1,3,5-triethylbenzene (B86046) and 1,3,5-trimethylbenzene cores are widely used as templates to pre-organize molecular recognition elements for host-guest chemistry. The larger and more flexible butyl groups of this compound introduce different steric and hydrophobic characteristics that could be harnessed for novel supramolecular designs.

Key research avenues include:

Scaffolds for Molecular Receptors: Functionalizing the butyl chains or the benzene core of this compound with binding groups (e.g., hydrogen bond donors/acceptors, halogen atoms) could lead to new host molecules. The steric bulk of the butyl groups could create well-defined cavities for guest binding, potentially with unique selectivity compared to smaller analogs.

Self-Assembly into Nanostructures: Derivatives of 1,3,5-trisubstituted benzenes are known to self-assemble into ordered two-dimensional (2D) and three-dimensional (3D) structures, such as liquid crystals and porous networks. The interplay of π-π stacking of the benzene cores and van der Waals interactions of the butyl chains could be exploited to control the packing and properties of these materials.

Building Blocks for Dendrimers and Star Polymers: The C₃ symmetry of the this compound core makes it an ideal central building block for star-shaped molecules and dendrimers. These materials have applications in drug delivery, catalysis, and light-harvesting systems.

Investigation of Emerging Applications in Advanced Materials

While direct applications of this compound are not yet established, the known uses of its analogs suggest several promising areas for investigation. The specific properties imparted by the butyl groups—such as increased solubility in nonpolar media, a higher boiling point, and distinct steric hindrance—could offer advantages in certain material applications.

Potential emerging applications to be explored:

Specialty Solvents and Fluids: Due to its aromatic nature and alkyl chains, this compound could serve as a high-boiling-point solvent for specific organic reactions or as a component in specialty fluids, such as liquid scintillators used in particle physics experiments.

Precursors for Polymers and Resins: 1,3,5-trimethylbenzene is a precursor to trimellitic anhydride, which is used to make high-performance polymers. Similarly, this compound could be functionalized (e.g., through oxidation of the benzylic positions) to create novel monomers for specialty polymers, resins, and plasticizers with enhanced flexibility or thermal stability.

Surrogate Fuel Components: Aromatic hydrocarbons are crucial components of surrogate fuel mixtures designed to emulate the combustion behavior of real transportation fuels. With its defined structure and high molecular weight, this compound could be a valuable component for formulating surrogates for diesel or jet fuels, aiding in the development of more accurate combustion models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,5-trisubstituted benzene derivatives, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Utilize nucleophilic substitution reactions with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. For example, sequential substitutions at the 2-, 4-, and 6-positions can be achieved by controlling temperature and stoichiometry. Catalytic amounts of triethylamine (TEA) are often used to neutralize HCl byproducts and drive reactions to completion .
  • Characterization : Confirm product purity via IR spectroscopy (C-Cl stretch at ~850 cm⁻¹), ¹H/¹³C NMR for substituent identification, and elemental analysis. Single-crystal X-ray diffraction is recommended for unambiguous structural confirmation .

Q. What safety protocols should be followed when handling alkylated benzene derivatives like 1,3,5-Tributylbenzene?

  • Handling : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ explosion-proof equipment due to potential flammability.
  • Decomposition : Thermal degradation may release toxic fumes (e.g., CO, butane). Mitigate risks by storing compounds away from heat sources and using inert atmospheres (N₂/Ar) during high-temperature reactions .

Q. How can spectroscopic techniques distinguish between ortho, meta, and para isomers in alkylbenzene derivatives?

  • NMR Analysis : In ¹H NMR, meta-substituted derivatives (e.g., this compound) exhibit a singlet for aromatic protons due to symmetry. Para isomers show splitting patterns, while ortho isomers display coupling (J ≈ 8 Hz).
  • IR Spectroscopy : Symmetric stretching vibrations in meta-substituted compounds produce distinct peaks compared to asymmetric ortho/para isomers .

Advanced Research Questions

Q. How can region-selective functionalization of this compound be achieved for targeted applications?

  • Catalytic Strategies : Use bulky ligands or sterically hindered catalysts to direct substitutions to specific positions. For example, palladium-catalyzed cross-coupling reactions can selectively modify one butyl group without affecting others.
  • Case Study : A study on triazine derivatives achieved >90% regioselectivity using Pd(PPh₃)₄ and aryl boronic acids under Suzuki-Miyaura conditions .

Q. What experimental design principles apply when optimizing lipid nanoparticle formulations containing benzene-triazine hybrids for drug delivery?

  • Quality by Design (QbD) : Employ factorial designs (e.g., L16 orthogonal array) to test variables like solvent polarity, surfactant concentration, and reaction time. Response surface methodology (RSM) can model interactions between factors.
  • Data Interpretation : Use ANOVA to identify critical parameters (e.g., particle size <100 nm, PDI <0.2) and optimize encapsulation efficiency. A recent study on lipid-like nanoparticles achieved 85% siRNA encapsulation using a microfluidic mixing approach .

Q. How do contradictory results in bacterial community responses to aromatic contaminants inform biodegradation studies of this compound?

  • Case Analysis : In RDX-contaminated soils, bacterial diversity remained unchanged despite high pollutant concentrations (1000 mg/kg), suggesting microbial resilience. However, metabolite accumulation (e.g., nitroso derivatives) may inhibit degradation pathways in other systems.
  • Mitigation : Conduct metagenomic sequencing to identify keystone species and monitor metabolite profiles via LC-MS. Adjust redox conditions (e.g., anaerobic vs. aerobic) to enhance degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.